

Application Notes and Protocols: Adjuvant Therapy with Lentinan in Combination with Chemotherapy

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Compound of Interest					
Compound Name:	Lentinan				
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Introduction

Lentinan, a purified β-1,3-glucan derived from the Shiitake mushroom (Lentinula edodes), is a biological response modifier (BRM) utilized for its immunomodulatory properties.[1] For decades, it has been approved in Japan and China as an adjuvant to conventional chemotherapy for various cancers, including gastric, colorectal, and lung cancers.[1][2][3] The primary rationale for combining **Lentinan** with chemotherapy is its potential to enhance the efficacy of cytotoxic agents while mitigating treatment-related side effects.[4][5] **Lentinan** is believed to exert its anti-tumor effects not by direct cytotoxicity, but by stimulating the host's immune system, thereby improving tumor recognition and destruction.[5][6] Clinical evidence from numerous studies and meta-analyses suggests that this combination therapy can lead to improved survival rates, better objective response rates, enhanced quality of life, and a reduction in chemotherapy-induced toxicities.[1][7][8][9]

These application notes provide a summary of quantitative data from key clinical studies, outline generalized treatment protocols, and illustrate the key signaling pathways involved in **Lentinan**'s mechanism of action.

Mechanism of Action

Lentinan's therapeutic activity is multifaceted, primarily involving the potentiation of the host immune response and direct synergistic interactions with chemotherapeutic agents at the

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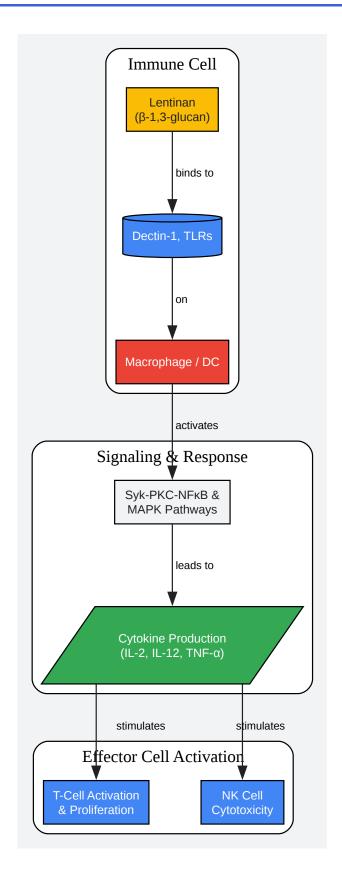




cellular level.

- 1. Immunomodulation: As a β -glucan, **Lentinan** is recognized by various pattern recognition receptors on immune cells, such as Dectin-1 and Toll-like receptors (TLRs).[10] This interaction triggers a cascade of downstream signaling events:
- Activation of Innate Immunity: It activates key innate immune cells, including macrophages, neutrophils, and dendritic cells (DCs).[6][10] This leads to increased phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-2, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[5] [10]
- Enhancement of Adaptive Immunity: By stimulating DCs and macrophages, **Lentinan** promotes T-cell proliferation and differentiation, particularly skewing the response towards a Th1 phenotype, which is crucial for anti-tumor immunity.[1][5]
- Augmented NK Cell Activity: Lentinan has been shown to significantly enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune surveillance system.[5][10]





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Fig 1. **Lentinan**'s immunomodulatory signaling cascade.

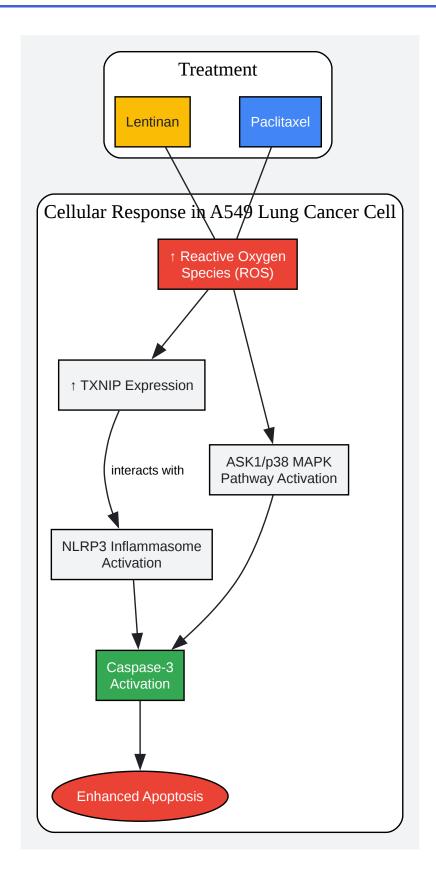
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- 2. Synergism with Chemotherapy: Recent studies have uncovered direct molecular mechanisms through which **Lentinan** enhances the effects of chemotherapy on cancer cells.
- ROS-TXNIP-NLRP3 Inflammasome Pathway: In non-small cell lung cancer (NSCLC) cells,
 Lentinan in combination with paclitaxel was found to synergistically increase the production of ROS.[11] This triggers the thioredoxin-interacting protein (TXNIP)-NLRP3 inflammasome and the ASK1/p38 MAPK signaling pathway, leading to enhanced caspase-3 activation and apoptosis.[11]
- IL-6/STAT3/Notch Pathway Inhibition: In pancreatic cancer models, **Lentinan** was shown to inhibit the IL-6/STAT3/Notch signaling pathway.[12] This action suppresses cancer cell proliferation, migration, and chemoresistance, particularly to drugs like cisplatin.[12]





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Fig 2. Synergistic apoptotic pathway with Paclitaxel.



Quantitative Clinical Efficacy Data

Multiple meta-analyses of randomized controlled trials (RCTs) have quantified the benefits of adding **Lentinan** to chemotherapy across different cancer types.

Table 1: Efficacy in Gastric Cancer

Outcome Metric	Lentinan + Chemotherapy	Chemotherapy Alone	Relative Risk (RR) / Benefit	Source(s)
Objective Response Rate	-	-	RR = 1.48 (95% CI: 1.36–1.61)	[7]
Improved Quality of Life	-	-	RR = 1.32 (95% CI: 1.20–1.45)	[7]
2-Year Survival Rate	12.97%	-	p < 0.05 (vs. historical)	[13]

| 3-Year Survival Rate | 9.51% | - | p < 0.05 (vs. historical) | [13] |

Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Outcome Metric	Lentinan + Chemotherapy	Chemotherapy Alone	Relative Risk (RR) / Benefit	Source(s)
Objective Response Rate	56.9%	43.3%	Pooled RR = 0.79 (95% CI: 0.74-0.85)	[14]
Objective Response Rate	-	-	RR = 1.31 (95% CI: 1.14–1.52)	[15]
Objective Response Rate	50%	33%	p < 0.05	[16]

| Progressive Disease | 14.49% | 25.36% | RR = 0.57 (95% CI: 0.41-0.78) |[8] |

Table 3: Immunological and Safety Profile Improvements



Parameter	Effect of Lentinan Adjuvant Therapy	Cancer Type	Source(s)
Immune Cell Counts	↑ CD3+, CD4+, CD4+/CD8+ ratio, NK cells	Gastric Cancer	[7]
Immune Cell Counts	↑ CD3+, CD4+, CD4+/CD8+ ratio, NK cell activity	NSCLC	[16]
Gastrointestinal Reactions (Grade III/IV)	Significant Decrease (RR = 0.54)	NSCLC	[15]
Granulocytopenia (Grade III/IV)	Significant Decrease (RR = 0.65)	NSCLC	[15]
White Blood Cell Decline	Significant Reduction	Gastric Cancer	[7]

| Gastrointestinal Reactions | Significant Reduction | Gastric Cancer |[7] |

Note: A Relative Risk (RR) less than 1 indicates a reduced risk of a negative outcome (like progressive disease), while an RR greater than 1 indicates an increased likelihood of a positive outcome (like objective response).

Generalized Adjuvant Therapy Protocols

The following protocols are generalized from methodologies reported in multiple clinical trials and meta-analyses.[4][7][15] Specific dosing and scheduling should be adapted based on the approved chemotherapy regimen, patient condition, and institutional guidelines.

- 1. Patient Population Criteria (Example)
- Inclusion: Patients with histologically confirmed advanced, recurrent, or unresectable gastric cancer or Stage III-IV NSCLC. Adequate organ function (hematological, renal, and hepatic).

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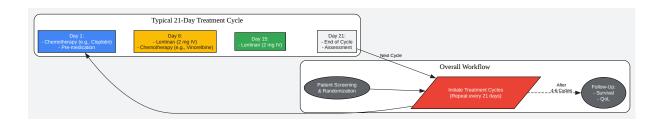


• Exclusion: Known hypersensitivity to **Lentinan** or mushroom products, severe uncontrolled comorbidities, or concurrent immunotherapy outside of the protocol.

2. Treatment Regimen

- Lentinan Administration:
 - Dosage: 2 mg to 10 mg, administered weekly.[17]
 - Route: Intravenous (IV) infusion.
 - Scheduling: Typically administered once or twice a week during chemotherapy cycles.
 Often given on days when chemotherapy is not administered to avoid overlapping toxicities and to prime the immune system.
- Combined Chemotherapy:
 - Lentinan has been studied with various agents. Common examples include:
 - Gastric Cancer: S-1 (Tegafur, Gimeracil, Oteracil), Paclitaxel, Cisplatin, 5-FU, Mitomycin
 C.[13][18]
 - NSCLC: Cisplatin-based regimens (e.g., with Vinorelbine, Gemcitabine), Paclitaxel.[4]
 [15]





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Fig 3. Generalized experimental workflow for a clinical trial.

3. Assessment and Monitoring

- Tumor Response: Evaluated every 2-3 cycles using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).
- Immunological Parameters: Peripheral blood samples are collected at baseline and after treatment cycles. T-lymphocyte subsets (CD3+, CD4+, CD8+) and NK cell populations/activity are analyzed via flow cytometry.[16]
- Quality of Life (QoL): Assessed using validated questionnaires like the Karnofsky
 Performance Status (KPS) scale at baseline and regular intervals.
- Safety and Toxicity: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).



Lentinan is generally well-tolerated with few reported adverse events at normal dosages. [17]

Conclusion

The integration of **Lentinan** into standard chemotherapy protocols represents a well-documented example of chemo-immunotherapy. Extensive clinical data, particularly from studies in Asia, demonstrates its ability to improve objective response rates and enhance immune function while concurrently reducing the incidence and severity of chemotherapy-related toxicities.[7][14][15] The mechanisms, involving both broad immunomodulation and specific synergistic signaling pathways, provide a strong rationale for its use. The provided protocols offer a generalized framework for researchers and clinicians to design studies and treatment plans. However, further large-scale, multicenter, double-blind RCTs are warranted to standardize its application across diverse patient populations and chemotherapy regimens.[1]

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